molecular formula C10H16O5 B12660191 3-Allyloxy-2-hydroxypropyl acetoacetate CAS No. 93893-87-9

3-Allyloxy-2-hydroxypropyl acetoacetate

Katalognummer: B12660191
CAS-Nummer: 93893-87-9
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: OZIOEOAGXXYJLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Allyloxy-2-hydroxypropyl acetoacetate is an organic compound with the molecular formula C10H16O5. It is known for its unique chemical structure, which includes an allyloxy group, a hydroxypropyl group, and an acetoacetate moiety. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Allyloxy-2-hydroxypropyl acetoacetate can be synthesized through the reaction of allyl glycidyl ether with acetoacetic acid. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring in allyl glycidyl ether and its subsequent reaction with acetoacetic acid .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Allyloxy-2-hydroxypropyl acetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Allyloxy-2-hydroxypropyl acetoacetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-allyloxy-2-hydroxypropyl acetoacetate involves its ability to undergo various chemical reactions due to its functional groups. The allyloxy group can participate in polymerization reactions, while the acetoacetate moiety can undergo keto-enol tautomerism, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Allyloxy-2-hydroxypropyl acetoacetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .

Eigenschaften

CAS-Nummer

93893-87-9

Molekularformel

C10H16O5

Molekulargewicht

216.23 g/mol

IUPAC-Name

(2-hydroxy-3-prop-2-enoxypropyl) 3-oxobutanoate

InChI

InChI=1S/C10H16O5/c1-3-4-14-6-9(12)7-15-10(13)5-8(2)11/h3,9,12H,1,4-7H2,2H3

InChI-Schlüssel

OZIOEOAGXXYJLL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)OCC(COCC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.